molecular formula C30H33ClF3N5O3 B12403987 sEH/AChE-IN-2

sEH/AChE-IN-2

Cat. No.: B12403987
M. Wt: 604.1 g/mol
InChI Key: MSNDBGHTMCHRQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of sEH/AChE-IN-2 involves the creation of 6-chlorotacrine (huprine)−TPPU hybrids. The synthetic route includes the combination of huprine and TPPU moieties under specific reaction conditions. The detailed synthetic route and reaction conditions are typically proprietary and may involve multiple steps of organic synthesis, including protection and deprotection of functional groups, coupling reactions, and purification steps .

Chemical Reactions Analysis

sEH/AChE-IN-2 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles like hydroxide ions.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

sEH/AChE-IN-2 has a wide range of scientific research applications, including:

Mechanism of Action

sEH/AChE-IN-2 exerts its effects by inhibiting the enzymes soluble epoxide hydrolase and acetylcholinesterase. Soluble epoxide hydrolase metabolizes neuroprotective epoxyeicosatrienoic acids to less bioactive dihydroxyeicosatrienoic acids, while acetylcholinesterase hydrolyzes the neurotransmitter acetylcholine. By inhibiting these enzymes, this compound helps to maintain higher levels of neuroprotective compounds and acetylcholine, thereby reducing neuroinflammation and improving memory .

Biological Activity

sEH/AChE-IN-2, also known as Compound 12b, is a dual inhibitor targeting soluble epoxide hydrolase (sEH) and acetylcholinesterase (AChE). This compound has garnered attention for its potential therapeutic applications, particularly in neurodegenerative diseases such as Alzheimer's disease (AD). The following sections detail the biological activity of this compound, supported by research findings and data tables.

Soluble Epoxide Hydrolase (sEH)
sEH is an enzyme that hydrolyzes epoxyeicosatrienoic acids (EETs), which are signaling molecules involved in various physiological processes, including vasodilation and neuroprotection. Inhibition of sEH leads to increased levels of EETs, promoting beneficial effects in cardiovascular and neurological contexts .

Acetylcholinesterase (AChE)
AChE is responsible for the breakdown of acetylcholine (ACh), a neurotransmitter crucial for cognitive functions. Inhibiting AChE enhances cholinergic signaling, which is vital for memory and learning processes. This mechanism is particularly relevant in the context of AD, where cholinergic deficits contribute to cognitive impairment .

In Vitro Studies

Research indicates that this compound exhibits potent inhibitory activity against both sEH and AChE. The compound demonstrates IC50 values in the nanomolar range, indicating high efficacy in enzyme inhibition:

EnzymeIC50 (nM)Reference
Mouse sEH12-34
Human AChEVaries
Murine AChE4.12

These findings suggest that this compound could be a promising candidate for treating conditions characterized by neuroinflammation and cholinergic dysfunction.

In Vivo Studies

In vivo studies using mouse models of AD have shown that sEH inhibitors like this compound can rescue cognitive impairments and reduce neuroinflammation. Notably, in SAMP8 and 5×FAD mice models, treatment with this compound resulted in significant improvements in cognitive function and reductions in amyloid burden and tau hyperphosphorylation .

Case Studies

  • Cognitive Impairment in AD Models
    In a study involving SAMP8 mice, administration of this compound led to enhanced performance in memory tasks compared to untreated controls. This improvement correlated with reduced levels of neuroinflammatory markers such as TNF-α and IL-1β .
  • Neuroprotective Effects
    Another study highlighted the protective effects of EETs against neuronal damage induced by oxidative stress. By inhibiting sEH, this compound maintained higher levels of EETs, thus promoting neuronal survival and function .

Properties

Molecular Formula

C30H33ClF3N5O3

Molecular Weight

604.1 g/mol

IUPAC Name

1-[1-[4-[(6-chloro-1,2,3,4-tetrahydroacridin-9-yl)amino]butanoyl]piperidin-4-yl]-3-[4-(trifluoromethoxy)phenyl]urea

InChI

InChI=1S/C30H33ClF3N5O3/c31-19-7-12-24-26(18-19)38-25-5-2-1-4-23(25)28(24)35-15-3-6-27(40)39-16-13-21(14-17-39)37-29(41)36-20-8-10-22(11-9-20)42-30(32,33)34/h7-12,18,21H,1-6,13-17H2,(H,35,38)(H2,36,37,41)

InChI Key

MSNDBGHTMCHRQB-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=NC3=C(C=CC(=C3)Cl)C(=C2C1)NCCCC(=O)N4CCC(CC4)NC(=O)NC5=CC=C(C=C5)OC(F)(F)F

Origin of Product

United States

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